molecular formula C16H22Cl2N2O2 B261881 2,4-Dichlorophenyl 4-(4-ethyl-1-piperazinyl)-4-oxobutyl ether

2,4-Dichlorophenyl 4-(4-ethyl-1-piperazinyl)-4-oxobutyl ether

Cat. No. B261881
M. Wt: 345.3 g/mol
InChI Key: OWXVYRSEWZHJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorophenyl 4-(4-ethyl-1-piperazinyl)-4-oxobutyl ether, commonly known as Etomidate, is a powerful anesthetic agent used in medical procedures. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been used extensively in clinical settings due to its rapid onset of action and short duration of effect.

Mechanism of Action

Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the brain. It binds to GABA receptors and increases the duration of the receptor opening, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in decreased neuronal activity and ultimately, anesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects, including sedation, hypnosis, and amnesia. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for patients with compromised cardiovascular or respiratory systems. However, Etomidate has been shown to suppress the adrenal gland's ability to produce cortisol, which can lead to adrenal insufficiency in some patients.

Advantages and Limitations for Lab Experiments

Etomidate has several advantages for lab experiments, including its rapid onset of action, short duration of effect, and minimal effects on cardiovascular and respiratory function. However, it also has some limitations, including its potential to cause adrenal insufficiency and its high cost compared to other anesthetic agents.

Future Directions

The future directions of Etomidate research include investigating its potential use in treating seizures, studying its effects on the immune system, and developing more efficient synthesis methods to reduce its cost. Further research is also needed to determine the optimal dosage and administration of Etomidate to minimize adverse effects and improve patient outcomes.
Conclusion:
Etomidate is a powerful anesthetic agent that has been used extensively in clinical settings and scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Etomidate's unique properties make it a valuable tool for investigating the mechanisms of anesthesia and developing new treatments for various medical conditions.

Synthesis Methods

Etomidate is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with ethyl chloroacetate to form 2,4-dichlorophenyl 2-ethyl-2-(chloroacetyl)acetate. The resulting compound is then reacted with piperazine to form 2,4-dichlorophenyl 4-(4-ethyl-1-piperazinyl)-4-oxobutyl ether, which is the final product.

Scientific Research Applications

Etomidate is widely used in scientific research to study the effects of anesthesia on the central nervous system. It is also used to investigate the mechanisms of action of other anesthetic agents. Etomidate has been shown to be effective in inducing anesthesia in animal models, and its use has led to numerous discoveries in the field of anesthesia research.

properties

Molecular Formula

C16H22Cl2N2O2

Molecular Weight

345.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C16H22Cl2N2O2/c1-2-19-7-9-20(10-8-19)16(21)4-3-11-22-15-6-5-13(17)12-14(15)18/h5-6,12H,2-4,7-11H2,1H3

InChI Key

OWXVYRSEWZHJEO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCN1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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